2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine
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Overview
Description
“2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 2225147-58-8 . It has a molecular weight of 232.03 . It is usually in the form of a powder .
Synthesis Analysis
The synthesis of “2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine” and similar compounds often involves various chemical reactions . For instance, the synthesis of imidazo[1,2-a]pyridines can involve a CuI-catalyzed aerobic oxidative process . Other methods include a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .Molecular Structure Analysis
The InChI code for “2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine” is 1S/C7H3Cl2N3O2/c8-4-1-2-11-5(3-4)10-6(9)7(11)12(13)14/h1-3H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine” is a powder with a molecular weight of 232.03 . It is typically stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Versatile Chemical Reactions
The chemical compound 2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine serves as a versatile reactant in various chemical transformations. Notably, it undergoes Suzuki–Miyaura cross-coupling reactions, facilitating the synthesis of 2-arylated compounds. The nitro group present in the compound can be reduced to an amine, allowing for further functionalization into amides, anilines, and ureas. This process highlights the compound's utility in diversifying the structural landscape of imidazo[1,2-a]pyridines, showcasing its significance in expanding chemical synthesis methodologies (Bazin et al., 2013).
Synthesis of Arylimidazo[1,2-a]pyridines
Another application of 2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine is in the synthesis of 3-nitro-2-arylimidazo[1,2-a]pyridines. By reacting 2-aminopyridines with nitrostyrenes in the presence of sodium dichloriodide, moderate to good yields of these compounds are achieved. This synthesis approach is praised for its simplicity and the tolerance of various functional groups within the reaction system, demonstrating the compound's role in generating valuable intermediates for further chemical exploration (Jagadhane & Telvekar, 2014).
Development of Pyrrolo-imidazo[1,2-a]pyridine Scaffolds
2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine is instrumental in constructing pyrrolo-imidazo[1,2-a]pyridine scaffolds, a process that begins with coupling N-tosylhydrazones with the compound. This method enables the production of 3-nitro-2-(arylvinyl)imidazo[1,2-a]pyridine derivatives, which are subsequently converted into novel 3-aryl-1H-pyrroloimidazo[1,2-a]pyridine scaffolds under optimized conditions. These scaffolds are crucial for generating diverse molecular libraries with potential applications in drug discovery, including the identification of compounds with antiproliferative activity against human cancer cell lines (Zhang et al., 2019).
Crystal Structure and Electron Density Analysis
The introduction of a nitro group in derivatives of 2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine affects the electron density distribution within the bicyclic unit, as observed in crystal structure analyses. This modification does not fundamentally alter the geometry but induces significant changes in electron distribution, highlighting the compound's utility in studying molecular interactions and structural properties (Tafeenko et al., 1996).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2,7-dichloro-3-nitroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3O2/c8-4-1-2-11-5(3-4)10-6(9)7(11)12(13)14/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEGKMMALSUWMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=C2[N+](=O)[O-])Cl)C=C1Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine |
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